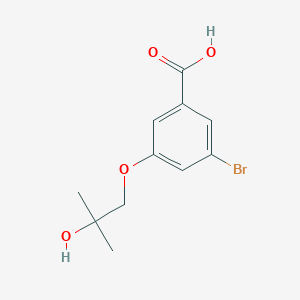![molecular formula C15H12O B13717625 2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
2-Cyclopropyldibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyldibenzo[b,d]furan is a heterocyclic organic compound that features a furan ring fused with two benzene rings and a cyclopropyl group attached to the furan ring. This compound is part of the dibenzofuran family, which is known for its aromatic properties and stability. Dibenzofurans are often used in various industrial applications due to their chemical robustness and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyldibenzo[b,d]furan typically involves the cyclization of substituted biphenyls or phenols. One common method includes the O-arylation reaction followed by cyclization of diaryl ethers. Another approach involves the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran core .
Industrial Production Methods: Industrial production of dibenzofuran derivatives often employs metal complex catalysis. The process may involve the use of palladium or nickel catalysts to facilitate the cyclization reactions. Photochemical methods have also been explored for the synthesis of dibenzofuran derivatives, providing an alternative route that can be more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyldibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation.
Oxidation and Reduction: It can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation: Acyl chlorides in the presence of aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Halogenated Derivatives: Formed through halogenation reactions.
Acylated Derivatives: Formed through Friedel-Crafts acylation.
Quinones: Formed through oxidation reactions.
Dihydro Derivatives: Formed through reduction reactions.
Scientific Research Applications
2-Cyclopropyldibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Properties
Molecular Formula |
C15H12O |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-cyclopropyldibenzofuran |
InChI |
InChI=1S/C15H12O/c1-2-4-14-12(3-1)13-9-11(10-5-6-10)7-8-15(13)16-14/h1-4,7-10H,5-6H2 |
InChI Key |
WAEKKVGVKXAGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-](/img/structure/B13717543.png)
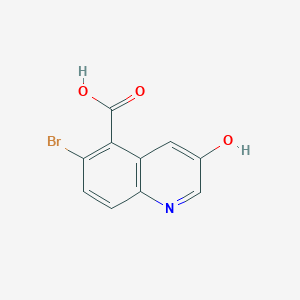
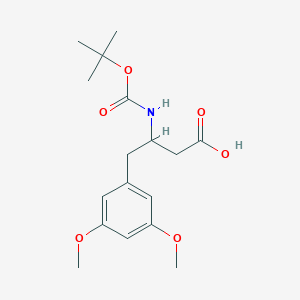
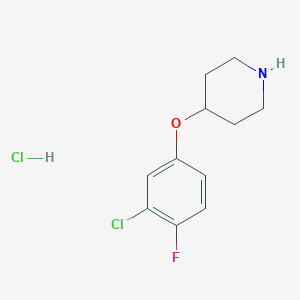
![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)

![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)

![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
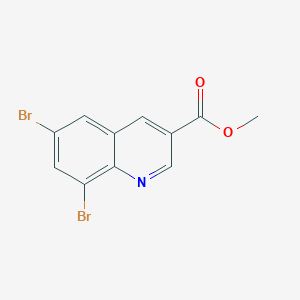
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)
![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)
